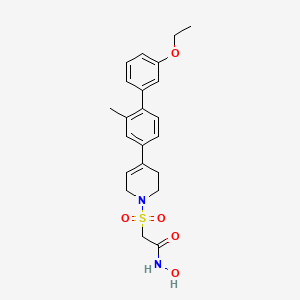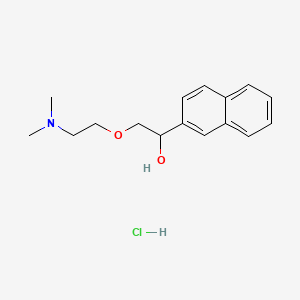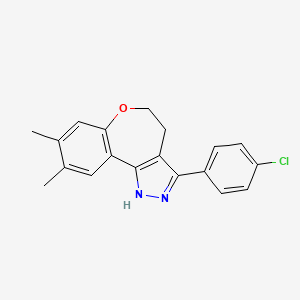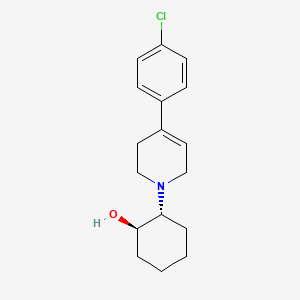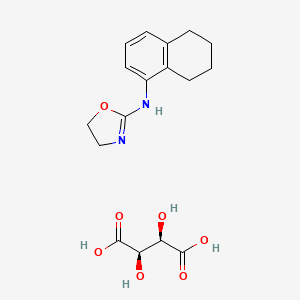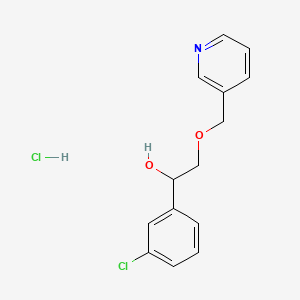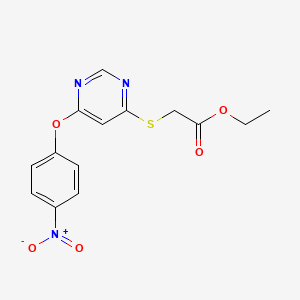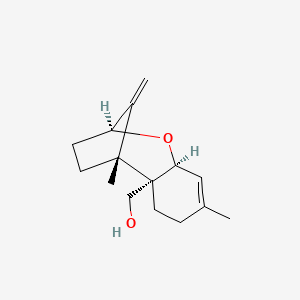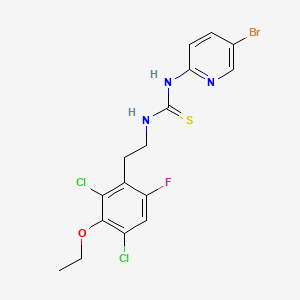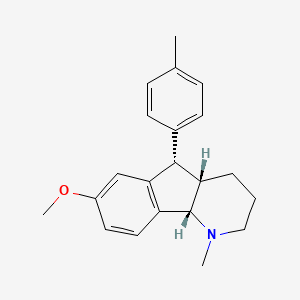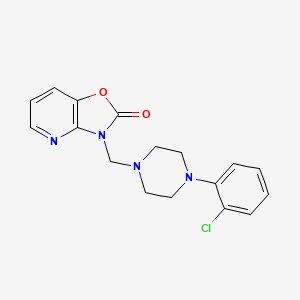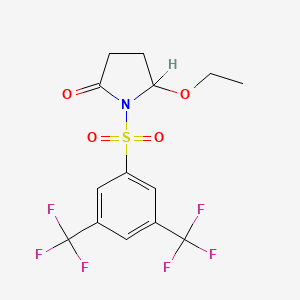
1-((3,5-Bis(trifluoromethyl)phenyl)sulfonyl)-5-ethoxy-2-pyrrolidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((3,5-Bis(trifluoromethyl)phenyl)sulfonyl)-5-ethoxy-2-pyrrolidinone is a synthetic organic compound characterized by the presence of trifluoromethyl groups, a sulfonyl group, and a pyrrolidinone ring. This compound is notable for its unique chemical structure, which imparts distinct physicochemical properties, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-((3,5-Bis(trifluoromethyl)phenyl)sulfonyl)-5-ethoxy-2-pyrrolidinone typically involves multiple steps, starting with the preparation of key intermediates. One common approach includes the reaction of 3,5-bis(trifluoromethyl)benzenesulfonyl chloride with ethyl 2-pyrrolidinone under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve optimization of reaction parameters to enhance yield and purity. Techniques such as recrystallization and chromatography are often employed to purify the final product. The use of advanced catalytic systems and continuous flow reactors can further improve the efficiency and scalability of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions: 1-((3,5-Bis(trifluoromethyl)phenyl)sulfonyl)-5-ethoxy-2-pyrrolidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Various substituted sulfonyl derivatives.
Applications De Recherche Scientifique
1-((3,5-Bis(trifluoromethyl)phenyl)sulfonyl)-5-ethoxy-2-pyrrolidinone has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-((3,5-Bis(trifluoromethyl)phenyl)sulfonyl)-5-ethoxy-2-pyrrolidinone involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its penetration into biological membranes. The sulfonyl group can form strong interactions with target proteins, leading to inhibition or modulation of their activity. The pyrrolidinone ring contributes to the compound’s stability and binding affinity .
Comparaison Avec Des Composés Similaires
N,N′-Bis(3,5-bis(trifluoromethyl)phenyl)thiourea: Known for its use as an organocatalyst in organic synthesis.
3,5-Bis(trifluoromethyl)phenyl-substituted pyrazole derivatives: Investigated for their antimicrobial properties.
N-Phenyl-bis(trifluoromethanesulfonimide): Utilized in various chemical reactions as a strong electron-withdrawing group.
Uniqueness: 1-((3,5-Bis(trifluoromethyl)phenyl)sulfonyl)-5-ethoxy-2-pyrrolidinone stands out due to its combination of trifluoromethyl groups, sulfonyl group, and pyrrolidinone ring, which collectively impart unique chemical and biological properties.
Propriétés
Numéro CAS |
111711-53-6 |
|---|---|
Formule moléculaire |
C14H13F6NO4S |
Poids moléculaire |
405.31 g/mol |
Nom IUPAC |
1-[3,5-bis(trifluoromethyl)phenyl]sulfonyl-5-ethoxypyrrolidin-2-one |
InChI |
InChI=1S/C14H13F6NO4S/c1-2-25-12-4-3-11(22)21(12)26(23,24)10-6-8(13(15,16)17)5-9(7-10)14(18,19)20/h5-7,12H,2-4H2,1H3 |
Clé InChI |
RRMCQEBYHAGNLC-UHFFFAOYSA-N |
SMILES canonique |
CCOC1CCC(=O)N1S(=O)(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


